Product packaging for 2-Amino-N-(3-ethylphenyl)benzamide(Cat. No.:CAS No. 926209-78-1)

2-Amino-N-(3-ethylphenyl)benzamide

Cat. No.: B14137363
CAS No.: 926209-78-1
M. Wt: 240.30 g/mol
InChI Key: CEEYVTGYSGAFTD-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, with a rich history of yielding clinically significant drugs. Their structural simplicity and synthetic tractability make them an attractive starting point for the development of new bioactive molecules. The benzamide core can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the discovery of benzamides with a diverse range of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antipsychotic activities.

Significance of the 2-Amino-N-(3-ethylphenyl)benzamide Scaffold in Contemporary Research

The this compound scaffold combines several structural features that are of interest in contemporary drug discovery. The 2-amino group on the benzoyl ring is a key feature, as it can participate in hydrogen bonding interactions with biological targets and can also serve as a handle for further chemical modifications. The presence of an N-phenyl ring substituted with an ethyl group at the meta position introduces a degree of lipophilicity and steric bulk that can influence the compound's binding affinity and pharmacokinetic properties.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of 2-aminobenzamides has been investigated for various therapeutic applications. For example, derivatives of 2-aminobenzamide (B116534) have been explored as potential antithrombotic agents. nih.gov Furthermore, studies on related N-phenylbenzamides have demonstrated their potential as antiparasitic agents. nih.gov The specific combination of the 2-amino group and the 3-ethylphenyl substituent in the target molecule suggests a potential for unique biological activities that warrant further investigation.

A plausible synthetic route for this compound can be conceptualized based on established methods for synthesizing 2-aminobenzamide derivatives. A common and efficient approach involves the use of isatoic anhydride (B1165640) as a starting material. mdpi.comresearchgate.net Isatoic anhydride can react with 3-ethylaniline (B1664132) in a suitable solvent to yield the desired this compound.

Alternatively, a multi-step synthesis could be employed, similar to the preparation of the isomeric 3-amino-N-(2-ethylphenyl)benzamide. This would likely involve the initial reaction of 2-nitrobenzoyl chloride with 3-ethylaniline to form the corresponding nitro-benzamide intermediate. Subsequent reduction of the nitro group, for instance through catalytic hydrogenation, would then yield the final this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O
Molecular Weight240.30 g/mol
AppearanceSolid (predicted)
SolubilityLikely soluble in organic solvents

Note: These properties are predicted based on the chemical structure and have not been experimentally verified in the cited literature.

Current Research Landscape and Emerging Challenges for this compound

The current research landscape for this compound appears to be in its nascent stages. The lack of specific studies on this compound presents both a challenge and an opportunity. The primary challenge is the absence of empirical data on its biological activity and mechanism of action. Without this information, its potential applications remain speculative.

However, this also signifies a significant opportunity for researchers. The unique structural features of this compound make it a prime candidate for screening in a variety of biological assays. Given the known activities of related benzamide derivatives, it would be logical to investigate its potential as an anticancer, antimicrobial, or enzyme inhibitory agent.

Future research should focus on the following key areas:

Synthesis and Characterization: The first step would be the unambiguous synthesis and complete physicochemical characterization of this compound.

Biological Screening: The compound should be subjected to a broad panel of biological screens to identify any potential therapeutic activities. This could include assays for cytotoxicity against cancer cell lines, antimicrobial activity against a range of pathogens, and inhibition of key enzymes.

Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, SAR studies could be initiated. This would involve the synthesis and testing of a library of analogues with variations in the substitution pattern on both aromatic rings to optimize activity and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B14137363 2-Amino-N-(3-ethylphenyl)benzamide CAS No. 926209-78-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926209-78-1

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-amino-N-(3-ethylphenyl)benzamide

InChI

InChI=1S/C15H16N2O/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2,16H2,1H3,(H,17,18)

InChI Key

CEEYVTGYSGAFTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 2 Amino N 3 Ethylphenyl Benzamide

Established Synthetic Pathways for 2-Amino-N-(3-ethylphenyl)benzamide

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, with numerous methods developed for this purpose. nih.gov The synthesis of this compound typically involves the coupling of an amine (3-ethylaniline) and a carboxylic acid derivative (2-aminobenzoic acid).

Conventional Solution-Phase Synthesis Approaches

Conventional synthesis of this compound and its analogues often relies on the reaction between an amine and a carboxylic acid, a process that does not occur spontaneously and requires activation. researchgate.net Two primary starting materials for the "2-amino-benzoyl" portion are 2-aminobenzoic acid and isatoic anhydride (B1165640).

From Isatoic Anhydride: A common and effective method involves the reaction of isatoic anhydride with 3-ethylaniline (B1664132). nih.gov This reaction can be performed by refluxing the two components in a solvent like dimethylformamide (DMF) or by using microwave irradiation, which can be more time-efficient and environmentally friendly. nih.gov The anhydride ring is opened by the amine nucleophile, followed by the loss of carbon dioxide, to yield the desired 2-aminobenzamide (B116534) derivative. nih.gov A patent describes a similar process where isatoic anhydride is reacted with isopropylamine (B41738) to produce N-isopropyl-2-aminobenzamide, highlighting the general applicability of this method for N-substituted 2-aminobenzamides. google.com

From 2-Aminobenzoic Acid: Direct coupling of 2-aminobenzoic acid with 3-ethylaniline requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. catalyticamidation.info These reagents are used stoichiometrically and help to facilitate the formation of the amide bond by overcoming the poor reactivity of the carboxylic acid. catalyticamidation.info This approach is a staple in organic synthesis for creating a wide array of amide-containing molecules. catalyticamidation.info

A variety of coupling reagents can be employed for this transformation, each with its own advantages.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentAbbreviationByproductsNotes
CarbonyldiimidazoleCDIImidazole, CO2Often used in a two-step, one-pot procedure. researchgate.net
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)DCU is a precipitate that can be filtered off.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCA water-soluble urea (B33335) derivativeByproduct is easily removed during aqueous workup. catalyticamidation.info
Propylphosphonic AnhydrideT3PPhosphate saltsKnown for high yields and low epimerization. catalyticamidation.info
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHOBt, phosphine (B1218219) oxideEffective for hindered or poorly reactive substrates. catalyticamidation.info

Strategies for the Preparation of Substituted Benzamide (B126) Analogues

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. These strategies often build upon the conventional methods described above.

Ullmann Condensation: The Goldberg reaction, a type of Ullmann condensation, provides a pathway for forming the N-aryl bond by coupling an amide with an aryl halide in the presence of a copper catalyst. wikipedia.orgnih.gov For example, 2-aminobenzamide could be coupled with 1-bromo-3-ethylbenzene. While traditionally requiring harsh conditions, modern protocols have been developed that use soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgscispace.comorganic-chemistry.org This method is particularly useful for creating a library of N-aryl benzamides by varying the aryl halide component. cdnsciencepub.com

Combinatorial and Multi-component Reactions: The synthesis of diverse benzamide libraries can be streamlined using multi-component reactions. A three-component reaction involving isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) has been used to generate N-alkyl 2-aminobenzamide derivatives in high yields. nih.gov This approach, where multiple bonds are formed in a single operation, is highly efficient for generating chemical diversity.

Derivatization of Precursors: Substituted benzamides can be prepared by first synthesizing a common intermediate which is then elaborated. For instance, N-(4-acetyl-phenyl)-4-substituted-benzamides are made by reacting various p-substituted benzoyl chlorides with p-amino acetophenone. wisdomlib.org Similarly, starting with substituted benzoic acids and various amines allows for the creation of a wide range of N-substituted benzamide derivatives. researchgate.netmdpi.commdpi.com

Continuous Flow Synthesis and Microreactor Applications for Benzamide Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of amides, offering advantages in efficiency, safety, and scalability over traditional batch methods. nih.govresearchgate.net These systems provide excellent control over reaction parameters like temperature and mixing. researchgate.net

Several established batch chemistries for amide bond formation have been successfully translated to flow systems. nih.gov This includes methods using coupling agents and the generation of reactive intermediates. For example, a direct flow-based synthesis of amides has been developed using carbon disulfide as a readily available and inexpensive coupling agent with alumina (B75360) as a heterogeneous Lewis acid catalyst. rsc.org This method is robust and allows for easy scale-up without extensive purification protocols. rsc.org

Flow chemistry is also particularly advantageous for handling unstable intermediates. The acyl azide (B81097) method, which is excellent for maintaining chiral integrity but involves potentially explosive intermediates, can be performed safely in a continuous-flow system where the acyl azides are generated and reacted in situ. rsc.org This approach has been used to prepare dipeptides and tripeptides without racemization. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Amide Synthesis

FeatureConventional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Slow, potential for hot spotsRapid and efficient, precise temperature control researchgate.net
Mixing Dependent on stirring efficiencyEfficient micromixing, enhanced reaction rates researchgate.net
Safety Handling of large volumes of hazardous materialsSmall reactor volumes, improved safety with unstable intermediates rsc.org
Scalability Often requires re-optimizationScaled out by running multiple reactors in parallel ("numbering up") researchgate.net
Reaction Time Can be lengthy (hours to days) nih.govOften significantly reduced (minutes) acs.org

Exploration of Novel Synthetic Routes to this compound Analogues

Research into amide synthesis is continually evolving, with a focus on developing more sustainable and efficient catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.inforesearchgate.net

Direct Catalytic Amidation: Significant effort is being directed towards the direct catalytic amidation of carboxylic acids with amines, where water is the only byproduct. catalyticamidation.info Various catalysts have been explored, including those based on boron, mdpi.comrsc.org zirconium, researchgate.net and silicon. mdpi.com Boronic acids, for example, can catalyze the reaction by activating the carboxylic acid. rsc.org Mechanistic studies suggest that these catalysts can function by forming an (acyloxy)boron intermediate, which is then susceptible to nucleophilic attack by the amine. rsc.org

C-H Bond Activation: A cutting-edge strategy for forming benzamides involves the direct functionalization of C-H bonds in readily available arenes. thieme-connect.com Palladium-catalyzed C-H activation can generate an aryl-palladium intermediate from a simple benzene (B151609) derivative, which then reacts with an isocyanide (which serves as both the carbonyl and amine source) to form the benzamide. thieme-connect.com This approach is highly atom-economical and avoids the need for pre-functionalized starting materials like aryl halides. thieme-connect.com Directed C-H activation, where a directing group on the substrate guides the catalyst to a specific C-H bond, has also become a powerful tool for synthesizing complex amides. researchgate.netresearchgate.net For instance, palladium complexes can catalyze the direct ortho-C–H arylation of benzamides with aryl iodides.

Biocatalysis: Enzymes are being engineered to perform challenging chemical transformations. Directed evolution of heme proteins, such as P411 enzymes, has enabled intermolecular benzylic C-H amidation. nih.gov This biocatalytic approach allows for the conversion of feedstock aromatic compounds into chiral amides with high enantioselectivity under mild conditions, a transformation not yet achieved with small molecule catalysts. nih.gov

Functional Group Interconversions and Derivatization Strategies of the this compound Core

The this compound scaffold contains two key functional groups amenable to further chemical modification: the primary aromatic amine (-NH2) and the secondary amide (-CONH-).

Reactions of the Primary Amino Group: The 2-amino group is a versatile handle for derivatization. It can undergo standard reactions of aromatic amines, such as alkylation, acylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., halides, cyano, hydroxyl). N-alkylation can be achieved, for example, in a three-component reaction where isatoic anhydride reacts with a primary amine in the presence of an electrophile like 2-bromoacetophenone, leading to N-alkylation of the resulting 2-aminobenzamide. nih.gov

Reactions of the Amide Group: Amides are generally stable functional groups but can undergo specific transformations. libretexts.org

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to revert to the parent carboxylic acid (2-aminobenzoic acid) and amine (3-ethylaniline). libretexts.org

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH4), converting the N-aryl benzamide into a secondary amine, N-(2-aminobenzyl)(3-ethylphenyl)amine. libretexts.org

Transamidation: It is possible to exchange the amine portion of an amide. Metal-free transamidation of primary amides with primary amines has been developed using activators like trimethylsilyl (B98337) chloride (TMSCl), which would allow for the conversion of a simple benzamide into a more complex N-substituted derivative. researchgate.net

N-H Oxidative Addition: The N-H bond of the amide can react with transition metal complexes. For example, iridium(I) complexes have been shown to undergo oxidative addition into the N-H bond of benzamides to form stable Iridium(III) hydrido amido complexes. nih.gov

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

Regioselectivity: This principle is crucial when synthesizing substituted analogues of this compound, as it determines the position of new functional groups on the aromatic rings.

In electrophilic aromatic substitution reactions on the N-(3-ethylphenyl) ring, the existing ethyl group (ortho-, para-directing) and the amido group (-NHCOR, ortho-, para-directing) will influence the position of incoming electrophiles. The outcome will depend on the interplay of their electronic and steric effects.

On the 2-aminobenzamide ring, the amino group (-NH2) is a powerful ortho-, para-directing group, while the amide linkage to the other ring also directs ortho- and para-. The regioselectivity of substitution on this ring would be complex, with positions 4 and 6 being the most likely sites for electrophilic attack.

Directed C-H activation provides excellent regiocontrol. The amide group itself can act as a directing group, guiding a transition metal catalyst (e.g., Palladium) to functionalize the ortho C-H bond of the benzoyl ring. Similarly, bifunctional catalysts have been designed to achieve meta-selective C-H borylation of benzamides. acs.org

In cases with multiple potential reaction sites, such as polyhalogenated benzamides, regioselectivity can be achieved through careful choice of reaction conditions. For instance, in a tribrominated benzamide, sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions can be performed with high regioselectivity to functionalize specific positions. nih.gov

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis. However, stereoselectivity becomes critically important in the synthesis of certain analogues:

Atropisomers: If sufficient steric hindrance is introduced at the positions ortho to the amide bond (on both rings), rotation around the C(aryl)-N bond can be restricted, leading to the existence of stable, separable atropisomers (axially chiral molecules). datapdf.com The synthesis of such molecules requires enantioselective methods. Peptide-catalyzed asymmetric bromination has been used to create enantioenriched atropisomeric benzamides. datapdf.com

Chiral Auxiliaries and Catalysts: When synthesizing analogues containing stereocenters (e.g., by introducing a chiral substituent), stereoselective methods are required. This can involve the use of chiral lithium amide bases for enantioselective deprotonations, nih.govpsu.edu or the use of modern racemization-free coupling reagents for peptide synthesis to ensure the stereochemical integrity of chiral amino acid precursors. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Amino N 3 Ethylphenyl Benzamide

X-ray Crystallography for Crystalline Structure Elucidation of 2-Amino-N-(3-ethylphenyl)benzamide and its Analogues

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

The crystal packing of such molecules is typically governed by a network of intermolecular hydrogen bonds. For example, in the crystal structure of 2-amino-N-(2-chloropyridin-3-yl)benzamide, molecules are linked into sheets by N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net Similarly, the crystal structures of other complex benzamides, like 2-cyanoguanidinophenytoin, are stabilized by extensive inter- and intramolecular hydrogen bond contacts. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, involving the amino and amide groups, leading to a stable crystalline lattice.

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

ParameterPredicted Value/SystemRationale based on Analogues
Crystal SystemMonoclinic or TriclinicCommon crystal systems for similar benzamide (B126) derivatives. researchgate.netnih.gov
Space GroupP2₁/c or P-1Frequently observed space groups for this class of compounds. researchgate.netnih.gov
Key InteractionsIntramolecular N-H···O hydrogen bond; Intermolecular N-H···O and N-H···N hydrogen bondsThese interactions are characteristic of 2-aminobenzamide (B116534) structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is an unparalleled tool for probing the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on both the benzamide and the 3-ethylphenyl rings, as well as the protons of the ethyl group and the amino and amide N-H protons. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7-8 ppm). The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The N-H protons of the amino and amide groups would likely appear as broad singlets.

The ¹³C NMR spectrum would complement the ¹H NMR data, with signals for each unique carbon atom. The carbonyl carbon of the amide would be observed at a significantly downfield chemical shift (around δ 165-175 ppm). The aromatic carbons would resonate in the δ 110-150 ppm region, and the aliphatic carbons of the ethyl group would appear in the upfield region.

While specific spectral data for this compound is not published, the following tables provide predicted chemical shifts based on the analysis of similar benzamide structures. rsc.orgrsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH6.5 - 8.0m
Amide NH~10.0br s
Amino NH₂~5.0br s
Ethyl -CH₂-~2.6q
Ethyl -CH₃-~1.2t

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~168
Aromatic C115 - 150
Ethyl -CH₂-~29
Ethyl -CH₃-~15

To gain deeper insights into the three-dimensional structure and dynamics of this compound in solution, advanced NMR techniques are employed. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space correlations between protons that are in close proximity, providing information about the molecule's conformation and the relative orientation of the two aromatic rings. Furthermore, variable temperature NMR studies could reveal information about rotational barriers around the amide C-N bond and the C-C bonds connecting the rings.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) would appear as a doublet in the range of 3300-3500 cm⁻¹. The N-H stretch of the secondary amide (N-H) would also be found in this region, typically as a single, less intense band. The carbonyl (C=O) stretching vibration of the amide group is a strong and characteristic absorption, expected to appear around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the ethyl group would be seen below 3000 cm⁻¹. Aromatic C=C bending vibrations would give rise to bands in the 1450-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (doublet)
Amide (N-H)Stretch~3300
Carbonyl (C=O)Stretch1640 - 1680
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Aromatic C=CBend1450 - 1600

These predictions are based on the known IR spectral data for benzamide and its derivatives. chemicalbook.comnist.gov

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for benzamides is the cleavage of the amide bond. This could lead to the formation of the 2-aminobenzoyl cation and the 3-ethylaniline (B1664132) radical cation, or vice versa. Further fragmentation of the 2-aminobenzoyl fragment could involve the loss of CO to form the aminophenyl cation. The 3-ethylphenyl fragment could undergo benzylic cleavage to lose a methyl radical.

While specific mass spectral data for this compound is not available, analysis of related compounds such as N-ethylbenzamide and other benzamides provides a basis for predicting its fragmentation. nist.govnist.gov

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed StructurePredicted m/z
[M]⁺C₁₅H₁₆N₂O⁺256
[M - C₈H₉N]⁺2-aminobenzoyl cation120
[M - C₇H₆NO]⁺3-ethylphenylaminyl radical cation120
[C₇H₆NO]⁺2-aminobenzoyl cation120
[C₆H₆N]⁺Aminophenyl cation92
[C₈H₁₀N]⁺3-ethylaniline cation120
[C₇H₇]⁺Tropylium ion91

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light.

This compound itself is not chiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution on the ethyl group or by restricted rotation (atropisomerism) creating a chiral axis, then these techniques would become crucial. In such a hypothetical chiral analogue, CD and ORD spectroscopy could be used to determine the enantiomeric purity (enantiomeric excess) of a sample and, in conjunction with computational methods, could help to establish the absolute configuration of the stereoisomers. The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of the spatial arrangement of the chromophores within the chiral molecule.

Computational Chemistry and Molecular Modeling Studies of 2 Amino N 3 Ethylphenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-Amino-N-(3-ethylphenyl)benzamide at the atomic level. These methods offer a detailed description of the electronic distribution and energy landscape of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic and structural properties of molecules. bohrium.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, can predict the geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties of this compound. bohrium.comindexcopernicus.com

Studies on similar benzamide (B126) derivatives demonstrate that DFT is effective in determining the most stable conformations by calculating the total energy of different structural arrangements. bohrium.com The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for assessing chemical stability. researchgate.netsci-hub.se For instance, in related benzamide structures, the HOMO electron density is often located on the amide group and the benzene (B151609) ring, while the LUMO is distributed across the entire molecule. sci-hub.se

Furthermore, the Molecular Electrostatic Potential (MEP) surface, calculated using DFT, helps to identify the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net For benzamide derivatives, the nitrogen and oxygen atoms of the amide group are typically identified as potential sites for electrophilic interactions. researchgate.net

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide highly accurate predictions of molecular energies and spectroscopic properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can be employed for more precise calculations.

These methods are particularly useful for refining the energetic details of different conformers and for predicting spectroscopic data such as NMR chemical shifts and infrared (IR) vibrational frequencies. nih.gov For example, theoretical calculations of IR spectra for related compounds have shown good agreement with experimental data, confirming the formation and structure of the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of this compound in a simulated environment, such as in solution. uq.edu.au By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations can reveal how the molecule flexes, rotates, and changes its shape.

These simulations are crucial for understanding the flexibility of the molecule, particularly the rotation around the amide bond and the bonds connecting the phenyl rings. The resulting trajectories can be analyzed to identify the most populated conformational states and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a biological receptor. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is extensively used to understand the potential biological activity of compounds like this compound by modeling their interactions with various protein targets. nih.gov

Identification of Putative Binding Sites and Residues

Docking studies can identify the most probable binding sites on a protein for this compound. The process involves placing the ligand in various orientations within the protein's binding pocket and scoring these poses based on a scoring function that estimates the binding affinity.

Analysis of the top-ranked docking poses reveals the specific amino acid residues that are likely to interact with the ligand. researchgate.net For similar benzamide derivatives, interactions often involve hydrogen bonds between the amide group of the ligand and polar residues in the protein's active site. nih.gov For instance, in studies of related compounds, the carbonyl group of the benzamide moiety has been shown to form hydrogen bonds with the amide group of specific amino acid residues like Aspartate. nih.gov

Analysis of Binding Modes and Affinities with Biological Targets

By examining the binding modes predicted by molecular docking, researchers can gain a detailed understanding of the intermolecular forces that stabilize the ligand-protein complex. These forces can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can be estimated by the docking software's scoring function. nih.gov While these scores are approximations, they are valuable for ranking a series of compounds and prioritizing them for further experimental testing. For example, studies on structurally related benzamide derivatives have shown that modifications to the substituent groups can significantly impact the predicted binding affinity for targets like protein kinases. nih.gov The ethyl group on the phenyl ring of this compound, for instance, would be expected to engage in hydrophobic interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology of Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.net By identifying key molecular descriptors—physicochemical properties converted into numerical values—QSAR models can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. ddg-pharmfac.netnih.gov This approach is particularly valuable for classes of compounds like benzamide analogues, which exhibit a wide range of biological activities.

Research on various benzamide derivatives has successfully employed QSAR to elucidate the structural requirements for specific biological endpoints. For instance, QSAR studies on substituted benzamides have been used to model their antimicrobial activity. nih.gov These models revealed that topological descriptors, molecular connectivity indices, and Kier's shape index could effectively predict antibacterial and antifungal properties. nih.gov Similarly, 3D-QSAR models have been developed for benzamide derivatives as potential glucokinase activators for antidiabetic applications. nih.gov These studies identify essential pharmacophoric features required for activity, yielding models with high statistical significance (R² > 0.9) and predictive ability (Q² > 0.5). nih.gov

In the realm of oncology, QSAR has been applied to benzylidene hydrazine (B178648) benzamide derivatives to predict their anticancer activity against human lung cancer cell lines. unair.ac.idjppres.com Such models can serve as a tool to design new chemical structures with enhanced potency, reducing the need for extensive trial-and-error synthesis. jppres.com The process involves calculating molecular descriptors for a set of compounds with known activities, using statistical methods like multiple linear regression (MLR) to build a predictive equation, and validating the model's robustness. mdpi.comnih.gov

Below is a table summarizing a representative QSAR study on benzamide derivatives, highlighting the descriptors and statistical validation parameters.

QSAR Model Summary for Benzamide Derivatives
Biological Activity Studied Anticancer (Human Lung Cancer Cell Line A459) jppres.com
Compound Class Benzylidene hydrazine benzamides jppres.com
Key Molecular Descriptors Log S (Logarithm of Solubility) jppres.com
Rerank Score jppres.com
MR (Molar Refractivity) jppres.com
Statistical Parameters
n (Number of compounds)11 jppres.com
r (Correlation coefficient)0.921 jppres.com
R² (Coefficient of determination)0.849 jppres.com
Q² (Cross-validated R²)0.61 jppres.com
F (F-test value)13.096 jppres.com

Cheminformatics and Virtual Screening for Discovery of Related Ligands

Cheminformatics and virtual screening are powerful computational tools used to search large libraries of small molecules to identify those that are likely to bind to a specific biological target. wikipedia.org These methods are broadly categorized into ligand-based and structure-based approaches. wikipedia.orgmdpi.com For the discovery of ligands related to this compound, both strategies are applicable.

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. creative-biostructure.com It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. creative-biostructure.com Methods include searching for molecules with similar 2D fingerprints, 3D shapes, or matching a pharmacophore model derived from known active compounds. wikipedia.orgcreative-biostructure.com For example, a pharmacophore model for TRPV4 antagonists was generated from known inhibitors and used to screen a library to find new potential antagonists. mdpi.com

Structure-based virtual screening (SBVS) requires the 3D structure of the target protein or enzyme. wikipedia.org Molecular docking, the most common SBVS technique, computationally places candidate ligands into the binding site of a receptor and uses a scoring function to estimate the binding affinity. wikipedia.orgnih.gov This approach has been successfully used to investigate benzamide derivatives as inhibitors of targets like Rho-associated kinase-1 (ROCK1). nih.gov In such studies, 3D-QSAR models are often combined with docking and molecular dynamics simulations to identify hits with superior predicted activities and stable binding modes. nih.gov

The following table outlines the typical workflow and findings of a virtual screening campaign for benzamide-related ligands.

Virtual Screening Workflow for ROCK1 Inhibitors
Target Rho-associated kinase-1 (ROCK1) nih.gov
Compound Class Investigated N-methyl-4-(4-pyrazolidinyl) benzamides (MPBs) nih.gov
Methods Used 3D-QSAR (CoMFA and CoMSIA) nih.gov
Pharmacophore Modeling nih.gov
Molecular Docking nih.gov
Molecular Dynamics (MD) Simulation nih.gov
Key Findings Statistically reliable and predictive 3D-QSAR models were generated (e.g., CoMSIA q²= 0.740, R² = 0.982). nih.gov
Two virtual hits (VS03 and VS05) were identified with high predicted activity and docking scores. nih.gov
MD simulations confirmed the stable binding of the identified hits in the ROCK1 active site. nih.gov

Computational Fluid Dynamics (CFD) for Reaction Optimization and Process Simulation

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems involving fluid flows. resolvedanalytics.com In chemical engineering, CFD has become an indispensable tool for designing, optimizing, and scaling up chemical reactors and processes. numberanalytics.comchemisgroup.us It provides detailed insights into fluid flow, heat transfer, and mass transport phenomena, which are critical for controlling reaction pathways and maximizing product yield and purity. numberanalytics.commr-cfd.com

For the synthesis of this compound and related compounds, CFD can be used to simulate the reaction environment. This allows for the optimization of process parameters such as temperature, pressure, reactant mixing, and flow rates without the need for extensive and costly physical experiments. resolvedanalytics.comnumberanalytics.com By modeling the reaction kinetics within a simulated reactor geometry, CFD can predict concentration profiles, identify potential hotspots or regions of poor mixing, and ensure process safety. chemisgroup.usmr-cfd.com

CFD simulations have been successfully applied to various chemical processes, including the synthesis of a related compound, N‐(3‐amino‐4‐methylphenyl)benzamide, in a microreactor, demonstrating good agreement between experimental and simulated results. researchgate.net This highlights the power of CFD in transitioning from batch to continuous flow synthesis, a key trend in modern chemical manufacturing. The ability to model multiphase flows also makes CFD valuable for reactions involving different phases, such as gas-liquid or solid-liquid systems. chemisgroup.usresearchgate.net

The table below outlines the typical parameters and objectives of a CFD simulation for chemical reaction optimization.

CFD Simulation Parameters for Reaction Engineering
Objective Optimize reaction conditions, improve yield, ensure safety numberanalytics.commr-cfd.com
Inputs
GeometryDigital model of the reactor (e.g., stirred tank, tubular reactor, microreactor) numberanalytics.com
Fluid PropertiesDensity, viscosity, thermal conductivity of reactants and products
Reaction KineticsMathematical models describing the rate of chemical reactions researchgate.net
Boundary ConditionsInlet/outlet flow rates, wall temperatures, pressures numberanalytics.com
Outputs/Analysis
Flow FieldsVelocity and pressure distributions chemisgroup.us
Thermal MapsTemperature distribution, identification of hotspots chemisgroup.us
Species ConcentrationDistribution of reactants, intermediates, and products mr-cfd.com
Mixing EfficiencyAssessment of how well reactants are mixed

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a molecular crystal. scirp.orgrsc.org By partitioning the crystal space into regions where the electron distribution of a given molecule dominates, the Hirshfeld surface provides a unique and holistic view of the molecule's immediate environment. mdpi.com This technique is invaluable for understanding the forces that govern crystal packing, which in turn influence physical properties like solubility, stability, and morphology.

The analysis generates a 3D Hirshfeld surface mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.govrsc.org Accompanying the 3D surface are 2D "fingerprint plots," which summarize all intermolecular contacts in a scatter plot of the distances to the nearest atom inside (di) and outside (de) the surface. scirp.orgnih.gov

The table below provides a representative breakdown of intermolecular contacts derived from a Hirshfeld surface analysis of a molecular crystal.

Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
Interaction Type Percentage Contribution to the Hirshfeld Surface
H···H21% nih.gov
C···H / H···C20% nih.gov
S···H / H···S19% nih.gov
N···H / H···N14% nih.gov
O···H / H···O12% nih.gov
Data from a study on N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide nih.gov

Structure Activity Relationship Sar Investigations of 2 Amino N 3 Ethylphenyl Benzamide Derivatives

Impact of Substituent Modifications on the Benzamide (B126) Core on Biological Activity

The benzamide core is a foundational element of 2-Amino-N-(3-ethylphenyl)benzamide, and modifications to this ring system have been shown to significantly alter biological activity. Research into related benzamide scaffolds, such as benzamidothiazoles and sulfamoyl benzamides, provides insight into the potential effects of such substitutions.

Key findings from SAR studies on related structures indicate that the electronic properties and position of substituents on the benzamide ring are critical. For instance, in a series of 3-sulfonyl benzoate (B1203000) scaffolds, electron-withdrawing groups at the para position of the benzamide A-ring were found to be favorable for inhibitory activity. nih.gov Similarly, studies on benzamidothiazole derivatives revealed that modifications on this part of the molecule could be explored to enhance potency. nih.gov

In the context of histone deacetylase (HDAC) inhibitors, a class to which N-(2-aminophenyl)benzamide derivatives belong, the core structure is part of a tripartite pharmacophore, typically consisting of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. The benzamide core itself often serves as part of the linker and cap. The introduction of various substituents can influence properties such as solubility, cell permeability, and target affinity. For example, the design of novel N-(2-aminophenyl)benzamide derivatives often involves synthesizing a variety of compounds with different substitutions on the benzamide ring to optimize antitumor activity. researchgate.net

The following table summarizes the impact of substituents on the benzamide core based on studies of related scaffolds.

Scaffold ClassSubstituent Type on Benzamide RingPositionImpact on Biological Activity
3-Sulfonyl BenzoatesElectron-withdrawing groups (e.g., F)ParaGenerally tolerated and can be beneficial nih.gov
3-Sulfonyl BenzoatesSmall groups (e.g., F)OrthoTolerated nih.gov
BenzamidothiazolesBromo substituentVariesUsed as a reactive intermediate for further modifications nih.gov
N-(2-aminophenyl)benzamidesFluorinated groupsVariesCan lead to potent HDAC inhibition and antitumor efficacy researchgate.net

Role of the N-(3-ethylphenyl) Moiety in Target Binding and Selectivity

The N-(3-ethylphenyl) moiety functions as a critical "cap" group, interacting with the target protein, often in a surface pocket. Its size, lipophilicity, and substitution pattern are determining factors for both binding affinity and selectivity.

Studies on analogous N-aryl benzamides have consistently shown that this structural feature often leads to enhanced biological activity compared to N-alkyl or unsubstituted benzamides. The ethyl group at the meta-position of the phenyl ring is a specific modification aimed at optimizing these interactions. In a related series of ERK1/2 inhibitors, moving an ethoxy substituent from the para- to the ortho-position on the N-phenyl ring significantly improved the compound's functional activity, underscoring the sensitivity of the binding pocket to substituent placement. nih.govresearchgate.net

In research on inhibitors for Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, modifications to an N-phenyl ring were explored extensively. Key findings from that study, which can be extrapolated, include:

Positional Importance : Moving a substituent from the para- to the meta-position on the N-phenyl ring drastically reduced potency, highlighting that a specific substitution pattern is crucial for activity. nih.gov

Substituent Size : The binding pocket can accommodate bulky groups. The addition of larger, lipophilic groups like chlorophenoxy at the para-position led to a several-fold enhancement in antiparasitic activity. nih.gov

These findings suggest that the 3-ethylphenyl group in this compound is likely optimized to fit into a specific hydrophobic pocket of its biological target. Any changes to the position or nature of the ethyl group would be expected to have a profound impact on the compound's efficacy and selectivity.

Significance of the 2-Amino Group for Pharmacological Efficacy and Specificity

The 2-amino group on the benzamide core is a crucial feature for the biological activity of many benzamide derivatives, particularly those targeting enzymes like histone deacetylases (HDACs). SAR studies on N-(2-aminophenyl)benzamides have demonstrated that this amino group is frequently indispensable for inhibitory activity. researchgate.netpsu.edu

Research has shown that removing the 2'-amino group from a benzanilide (B160483) inhibitor of HDAC resulted in a complete loss of inhibitory activity. psu.edu Among regioisomers where the amino group was placed at the 2'-, 3'-, or 4'-position, only the 2'-substituted derivative showed activity. psu.edu This strict positional requirement suggests the 2-amino group plays a specific, directed role in binding to the enzyme. psu.edu

The primary role of the 2-amino group is believed to be as a hydrogen-bonding site or to engage in other electrostatic interactions with the target enzyme. psu.edu This hypothesis is supported by the finding that a 2'-hydroxy derivative exhibited almost equal activity to the 2'-amino compound, indicating that a hydrogen-bond donor at this specific position is the key requirement. psu.edu In the context of HDAC inhibitors, this group often acts as the zinc-binding group, chelating a critical Zn²⁺ ion in the enzyme's active site.

In a different class of compounds, N-(2-aminoethyl)-N-phenyl benzamides developed as inhibitors of Trypanosoma brucei, the terminal amino group was also found to be essential for antiparasitic activity. nih.gov This convergence across different scaffolds and targets underscores the fundamental importance of a properly positioned amino group for the pharmacological profile of these molecules.

Compound ModificationImpact on HDAC Inhibitory ActivityRationale
Removal of 2'-amino groupLoss of activity psu.eduThe group is essential for target interaction.
Moving amino group to 3' or 4' positionLoss of activity psu.eduStrict positional requirement for binding.
Replacing 2'-amino with 2'-hydroxyMaintained activity psu.eduSuggests the group acts as a hydrogen bond donor.

Conformational Analysis and its Influence on SAR in Benzamide Frameworks

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are often employed to analyze the stable conformations and reactivity of benzamide derivatives. tandfonline.com These studies can predict the molecule's shape, charge distribution, and potential interaction points. researchgate.net For instance, the amide-iminol tautomerism, a phenomenon where the hydrogen atom shifts from the nitrogen to the oxygen of the amide group, can influence the molecule's electronic properties and binding capabilities. researchgate.net

The influence of conformation on function is also seen in the development of metal-organic frameworks, where the conformational isomerism of linkers containing carboxylate groups can significantly affect the material's properties. rsc.org While a different context, this illustrates the principle that subtle changes in molecular geometry can lead to distinct functional outcomes. For a molecule like this compound, the relative orientation of the two aromatic rings is crucial for presenting the key interacting groups (the 2-amino group and the 3-ethylphenyl moiety) in the correct spatial arrangement to bind effectively and selectively to its biological target.

Design and Synthesis of Targeted this compound Analogues for SAR Studies

The systematic investigation of SAR requires the design and synthesis of a series of targeted analogues where specific parts of the molecule are methodically altered. The synthesis of this compound analogues typically involves a convergent approach where the two key fragments, the substituted benzoyl moiety and the substituted aniline (B41778), are joined.

A common synthetic route involves the reaction of a 2-nitrobenzoyl chloride with 3-ethylaniline (B1664132). This acylation reaction forms the central amide bond. The crucial 2-amino group is then installed in a subsequent step via the reduction of the nitro group. This two-step protocol allows for flexibility, as various substituted anilines and benzoyl chlorides can be used to generate a library of analogues for SAR studies.

Alternative coupling methods are also employed. For example, a carboxylic acid (like 2-nitrobenzoic acid) can be coupled directly with an aniline using activating agents. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), or BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). researchgate.netresearchgate.net

The design strategy for these analogues is guided by the SAR hypotheses. For example, to probe the importance of the ethyl group on the N-phenyl ring, analogues with methyl, propyl, or chloro groups at the same or different positions would be synthesized. nih.gov Similarly, to confirm the role of the 2-amino group, analogues with the amino group at the 3- or 4-position, or replaced with other functional groups, would be prepared. psu.edu This targeted synthesis provides the specific chemical tools needed to deconstruct the molecule's pharmacophore and understand how each component contributes to its biological effect. nih.govresearchgate.net

Comparative SAR Studies with Related Benzamide Scaffolds and their Extrapolation to this compound

Insights into the SAR of this compound can be effectively derived by comparing it with related benzamide-containing scaffolds. The principles governing molecular recognition in one series can often be extrapolated to inform the understanding of another.

One relevant class is the 2-anilinobenzamides , which have been investigated as SIRT2 inhibitors. nih.gov Like the target compound, these molecules feature a 2-amino (or aniline) linkage to a benzamide core. SAR from this class can provide clues about what substitutions might be tolerated on the this compound framework.

Another informative scaffold is found in N-(2-aminoethyl)-N-phenyl benzamides , which were developed as inhibitors of Trypanosoma brucei. nih.gov Although these compounds have a more flexible ethyl linker, the SAR studies revealed the indispensability of the terminal amino group and the critical role of substitution patterns on the N-phenyl ring for activity. nih.gov This reinforces the likely importance of these same features in the more rigid this compound structure.

Studies on benzamide derivatives with sulfonamide moieties have also shown that the benzamide pharmacophore contributes significantly to bioactivity as an inhibitor of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

By examining these diverse but structurally related compound families, a set of general SAR principles for benzamides emerges:

The N-Aryl Moiety : The presence of an aromatic ring attached to the amide nitrogen (like the 3-ethylphenyl group) is a common feature in potent benzamide inhibitors and is generally superior to alkyl substituents for achieving high affinity.

The 2-Amino Group : A hydrogen-bonding group at the 2-position of the core ring is a recurring motif for potent activity, particularly in enzyme inhibitors where it can interact with the active site, for example by binding to a metal cofactor. researchgate.netpsu.edu

Systematic Modification : The biological activity of benzamide scaffolds is highly sensitive to the placement and electronic nature of substituents on both aromatic rings, making systematic modification a powerful tool for optimization. nih.govnih.gov

These comparative analyses allow researchers to form robust hypotheses about the SAR of this compound, guiding the design of more potent and selective analogues.

Biological Activities and Molecular Mechanisms of 2 Amino N 3 Ethylphenyl Benzamide

In Vitro Biological Activity Profiling of 2-Amino-N-(3-ethylphenyl)benzamide and its Analogues

The structural framework of this compound, a member of the benzamide (B126) class of compounds, has been the focus of numerous studies to evaluate its therapeutic potential. Research into its analogues has unveiled a wide spectrum of biological activities.

Anti-proliferative and Anticancer Mechanisms in Cellular Models

Benzamide derivatives, including those structurally related to this compound, have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. researchgate.net For instance, certain 2-aminobenzamide (B116534) derivatives have shown notable activity against human breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com The anti-proliferative action is often attributed to the disruption of essential cellular processes required for cancer cell growth and survival. mdpi.com

A series of 2-amino-1,4-naphthoquinone-benzamide derivatives were synthesized and evaluated for their cytotoxic activities against MDA-MB-231, SUIT-2, and HT-29 cancer cell lines. d-nb.info The majority of these compounds exhibited greater potency than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 and HT-29 cell lines. d-nb.info

CompoundCell LineIC50 (µM)Reference
5eMDA-MB-231Data Not Specified d-nb.info
5eSUIT-2Data Not Specified d-nb.info
5eHT-29Data Not Specified d-nb.info
CisplatinMDA-MB-231Data Not Specified d-nb.info
CisplatinSUIT-2Data Not Specified d-nb.info
CisplatinHT-29Data Not Specified d-nb.info

While direct evidence for this compound is limited, related benzamide structures have been shown to influence key cellular signaling pathways. For example, some quinoxaline (B1680401) derivatives, which share structural similarities, have been investigated for their impact on pathways like HDAC-6, which is involved in cell cycle regulation and proliferation. mdpi.com The inhibition of such pathways can lead to a halt in cancer cell growth and survival. mdpi.com

A significant mechanism by which benzamide analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. d-nb.info Studies on N-substituted benzamides have shown their ability to trigger apoptosis by inducing the release of cytochrome c and activating caspases, which are key executioners of the apoptotic process. nih.gov For instance, the N-substituted benzamide, declopramide, was found to induce apoptosis in mouse and human cancer cell lines. nih.gov Furthermore, certain 2-amino-1,4-naphthoquinone-benzamide derivatives have been confirmed as apoptosis inducers, as evidenced by morphological changes in cancer cells. d-nb.info

Analogues of this compound have been identified as potent inhibitors of cell division. A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been shown to act as antitubulin agents. nih.govnih.gov These compounds interfere with the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, leading to cell cycle arrest and inhibition of cancer cell proliferation. nih.govnih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

The benzamide scaffold is also a source of potent antimicrobial agents.

Antibacterial and Antifungal Activity: Several 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.comnih.gov One particular derivative demonstrated excellent antifungal activity against Aspergillus fumigatus and Saccharomyces cerevisiae, and good antibacterial activity against various bacterial strains. mdpi.comnih.gov Another study highlighted a 2-aminobenzamide derivative that was more effective than standard antibiotics against Aspergillus fumigatus and showed moderate activity against Staphylococcus aureus and Escherichia coli. Additionally, a series of substituted 2-amino-N-phenylbenzamides exhibited good activity against Mycobacterium tuberculosis and other atypical mycobacteria. researchgate.net

OrganismActivityReference
Aspergillus fumigatusExcellent Antifungal mdpi.comnih.gov
Saccharomyces cerevisiaeExcellent Antifungal mdpi.comnih.gov
Various bacterial strainsGood Antibacterial mdpi.comnih.gov
Staphylococcus aureusModerate Antibacterial
Escherichia coliModerate Antibacterial
Mycobacterium tuberculosisGood Antimycobacterial researchgate.net

Antiviral Activity: Research has also explored the antiviral potential of benzamide derivatives. A 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide, named AH0109, was identified as a potent inhibitor of HIV-1 replication. nih.gov This compound was found to impair the early stages of HIV-1 infection, specifically reverse transcription and cDNA nuclear import. nih.gov Furthermore, certain benzoic acid derivatives have demonstrated anti-influenza virus activity. mdpi.com

Antiparasitic Effects (e.g., Trypanosoma brucei, P. falciparum, Leishmania)

Benzamide derivatives have emerged as a promising class of compounds in the fight against parasitic diseases.

Trypanosoma brucei: A phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point for developing inhibitors against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.govnih.gov Further optimization led to the discovery of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, with one compound demonstrating an in vitro EC50 of 0.001 μM. nih.govnih.gov

Leishmania: A high-throughput screening against Leishmania infantum identified a 2-aminobenzimidazole (B67599) derivative with moderate activity. nih.gov Although this initial hit had some unfavorable properties, subsequent medicinal chemistry efforts led to analogues with significantly improved potency. nih.gov

Modulation of Ion Channel Function (e.g., TASK-1 Channels)

Currently, there is no available scientific literature detailing specific investigations into the effects of this compound on the function of ion channels, including the TASK-1 (TWIK-related acid-sensitive K+) channel. Research on the direct interaction between this particular compound and ion channels has not been published.

Enzyme Inhibition Studies (e.g., p38 MAP Kinase, SARS-CoV Proteases)

The benzamide scaffold is a recognized pharmacophore in the design of various enzyme inhibitors. Although direct studies on this compound are not prevalent, research on related structures provides insight into its potential as an enzyme inhibitor.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, making it a key target for the development of anti-inflammatory drugs. nih.gov A notable example from the broader benzamide class is the compound N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715), which was identified as a potent and orally active inhibitor of p38 MAP kinase. nih.gov This compound demonstrated significant inhibitory activity against p38α with a half-maximal inhibitory concentration (IC50) of 7.1 nM and was effective in both cellular and in vivo models of inflammation. nih.gov The development of TAK-715 underscored the importance of specific structural modifications to the benzamide-containing scaffold to achieve high potency and selectivity, while minimizing off-target effects such as the inhibition of cytochrome P450 enzymes. nih.gov Other research has identified allosteric binding sites on p38 MAP kinase that can be targeted by different classes of inhibitors, highlighting the multifaceted approaches to modulating this enzyme's activity. nih.gov

SARS-CoV Proteases: The proteases of severe acute respiratory syndrome coronaviruses (SARS-CoV), particularly the main protease (MPro or 3CLpro) and the papain-like protease (PLpro), are essential for viral replication and represent prime targets for antiviral therapies. nih.govnih.gov Benzamide derivatives have been explored as potential inhibitors of these viral enzymes. For instance, structure-activity relationship (SAR) studies on compounds like (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide have demonstrated their ability to bind to the S3 and S4 pockets of the SARS-CoV PLpro. nih.gov Importantly, these inhibitors also showed efficacy against the replication of SARS-CoV-2 in cell cultures, suggesting their potential as broad-spectrum antiviral agents. nih.gov The high degree of structural conservation between the proteases of different coronaviruses supports the continued investigation of benzamide-based inhibitors for pan-coronaviral activity. nih.gov

Other Potential Biological Activities (e.g., Anticonvulsant Properties)

While specific anticonvulsant data for this compound is lacking, a positional isomer, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), has shown promising anticonvulsant properties. nih.gov

In preclinical studies, 4-AEPB was found to be effective against maximal electroshock-induced seizures (MES) in both mice and rats, a standard model for testing efficacy against generalized tonic-clonic seizures. nih.gov The compound's activity was not observed in the subcutaneous pentylenetetrazole (scPtz) seizure model, suggesting a specific mechanism of action. nih.gov The protective index (PI), a ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's safety margin. For 4-AEPB, the PI was determined to be 3.36 in mice (intraperitoneal administration) and notably high at over 51 in rats (oral administration). nih.gov

The anticonvulsant profile of 4-AEPB is comparable to that of ameltolide (B1667027) [4-amino-N-(2,6-dimethylphenyl)benzamide], another benzamide derivative that has been studied as a potential antiepileptic drug. nih.gov Molecular modeling suggests that the 2-ethylphenyl substituent in 4-AEPB allows the molecule to adopt a low-energy conformation similar to that of ameltolide, which may be crucial for its anticonvulsant action. nih.gov Furthermore, 4-AEPB was shown to increase the seizure threshold in the intravenous pentylenetetrazole seizure test in mice, providing additional evidence of its anticonvulsant potential. nih.gov

CompoundAnimal ModelRoute of AdministrationAnticonvulsant Activity (ED50)Neurotoxicity (TD50)Protective Index (PI)
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB)MiceIntraperitoneal28.6 µmol/kg96.3 µmol/kg3.36
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB)RatsOral29.8 µmol/kg>1,530 µmol/kg>51

Molecular Mechanism of Action Elucidation

Target Identification and Validation Strategies

The process of elucidating the molecular mechanism of a compound like this compound begins with identifying and validating its molecular targets. For the broader class of benzamides, this often starts with phenotypic screening, where compounds are evaluated for their effects in cellular or whole-organism models of a particular disease. nih.gov For example, a phenotypic screen of a chemical library led to the discovery of N-(2-aminoethyl)-N-phenyl benzamides as having potent activity against the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.gov

Following the identification of a bioactive compound, a variety of target deconvolution strategies can be employed. These include affinity-based methods, where the compound is used to isolate its binding partners from cellular extracts, and genetic approaches, which identify genes that modify the cellular response to the compound. Computational methods, such as molecular docking, can also predict potential protein targets based on structural complementarity.

Target validation is a critical subsequent step. For instance, in the development of p38 MAP kinase inhibitors, the target was validated by demonstrating that the compounds could block the downstream cellular effects of p38 activation, such as the release of the pro-inflammatory cytokine TNF-α. nih.gov

Experimental Protein-Ligand Interaction Analysis

Specific experimental data on the protein-ligand interactions of this compound are not available in the published literature. However, for related benzamide compounds, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are instrumental in defining the precise binding mode. For example, the crystal structure of a diaryl urea (B33335) inhibitor bound to p38 MAP kinase revealed a novel allosteric binding site, providing critical insights for the rational design of more potent and selective inhibitors. nih.gov

Downstream Cellular Pathway Analysis and Biomarker Identification

The analysis of downstream cellular pathways and the identification of relevant biomarkers are essential for a comprehensive understanding of a compound's biological effects. Such studies for this compound have not been reported.

In general, pathway analysis utilizes high-throughput "omics" technologies (e.g., transcriptomics, proteomics) to measure global changes in cellular components following compound treatment. nih.gov By mapping these changes onto known signaling and metabolic pathways, researchers can infer the compound's mechanism of action. Biomarker identification focuses on discovering measurable indicators of a compound's activity that can be used to monitor its effects in both preclinical and clinical settings. For example, for a p38 MAP kinase inhibitor, the phosphorylation status of p38 or the levels of downstream cytokines could serve as biomarkers of target engagement and biological response. nih.gov

Mechanistic Insights from Comparative Studies with Related Benzamide Analogues

Understanding the biological activities and molecular mechanisms of a specific compound like this compound is greatly enhanced by comparative studies with its structural analogues. By systematically altering different parts of the benzamide scaffold and observing the resulting changes in biological effect, researchers can deduce critical structure-activity relationships (SAR). These SAR studies provide insights into how these molecules interact with their biological targets, the structural features essential for potency, and the potential mechanisms of action, such as enzyme inhibition or receptor binding. nih.gov Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. walshmedicalmedia.comresearchgate.net

Comparative analyses have been particularly revealing in several areas of therapeutic interest, including antiparasitic, anticancer, and enzyme-inhibiting activities.

Insights from Antiparasitic Benzamide Analogues

Research into treatments for Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, has led to the investigation of N-(2-aminoethyl)-N-phenyl benzamide derivatives. nih.gov A phenotypic screen identified this class of compounds as a promising starting point for medicinal chemistry optimization. nih.gov Subsequent synthesis and testing of numerous analogues have provided a detailed understanding of the structural requirements for anti-trypanosomal activity. nih.gov

For instance, studies on a series of N-(2-aminoethyl)-N-phenyl-2,4-dichlorobenzamides revealed that substitutions at the R¹ position of the aniline (B41778) ring significantly impact potency. As shown in the table below, replacing the original para-fluoro substituent with a chloro or bromo group resulted in a four-fold increase in activity against T. brucei. nih.gov Conversely, introducing a methoxy (B1213986) or nitro group at the same position eliminated the activity, suggesting that electronic and steric properties at this site are crucial for the compound's interaction with its parasitic target. nih.gov

Furthermore, moving a potent 4-chlorophenoxy substituent to the meta-position of the aniline ring drastically reduced the compound's effectiveness, highlighting the importance of the para-substitution pattern for this specific biological action. nih.gov

Table 1: Comparative Activity of N-(2-aminoethyl)-N-phenyl-2,4-dichlorobenzamide Analogues Against T. brucei. nih.gov
Compound NameR¹ Substituent (Aniline Ring)EC₅₀ (μM)
N-(2-aminoethyl)-N-(4-fluorophenyl)-2,4-dichlorobenzamide4-F1.21
N-(2-aminoethyl)-N-(4-chlorophenyl)-2,4-dichlorobenzamide4-Cl0.31
N-(2-aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide4-Br0.33
N-(2-aminoethyl)-N-(4-(trifluoromethyl)phenyl)-2,4-dichlorobenzamide4-CF₃1.05
N-(2-aminoethyl)-N-(4-methoxyphenyl)-2,4-dichlorobenzamide4-OCH₃>6
N-(2-aminoethyl)-N-(4-nitrophenyl)-2,4-dichlorobenzamide4-NO₂>10
N-(2-aminoethyl)-N-(4-(4-chlorophenoxy)phenyl)-2,4-dichlorobenzamide4-(4-Cl-Ph-O)0.17
N-(2-aminoethyl)-N-(3-(4-chlorophenoxy)phenyl)-2,4-dichlorobenzamide3-(4-Cl-Ph-O)>10

Insights from Cytotoxic 2-Aminobenzamide Analogues

In the field of oncology, comparative studies of 2-aminobenzamide derivatives have shed light on the structural features that impart cytotoxic activity against cancer cells. A study involving new 2-aminobenzamide derivatives bearing a benzothiazole (B30560) moiety demonstrated that specific analogues exhibited notable cytotoxicity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (SW480) cell lines. researchgate.net

The data, summarized in the table below, show that compound 3a (N-(2-aminobenzothiazol-6-yl)-2-aminobenzamide) and compound 3c (N-(2-aminobenzothiazol-6-yl)-2-amino-5-bromobenzamide) displayed significant activity against the A549 cell line. researchgate.net The introduction of different substituents onto the 2-aminobenzamide core allows for a comparative analysis, suggesting that the combination of the 2-aminobenzamide structure with a benzothiazole group can be a promising strategy for developing new anticancer agents. researchgate.net The variation in activity among the analogues points to a specific pharmacophore model where the spatial arrangement and electronic properties of the substituents are key to the cytotoxic mechanism. researchgate.net

Table 2: Comparative Cytotoxicity (IC₅₀) of 2-Aminobenzamide Derivatives. researchgate.net
CompoundCompound NameIC₅₀ (μM) on A549 CellsIC₅₀ (μM) on SW480 Cells
3aN-(2-aminobenzothiazol-6-yl)-2-aminobenzamide24.59> 50
3bN-(2-aminobenzothiazol-6-yl)-2-amino-5-methylbenzamide> 50> 50
3cN-(2-aminobenzothiazol-6-yl)-2-amino-5-bromobenzamide29.59> 50
3dN-(2-aminobenzothiazol-6-yl)-2-amino-3,5-dibromobenzamide> 50> 50

Insights from Benzamide Analogues as Enzyme Inhibitors

The benzamide structure is a core feature in many enzyme inhibitors. A clear example comes from studies of N-(2-aminoethyl)benzamide analogues as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide were synthesized and evaluated for their inhibitory activity. nih.gov

All the tested compounds were found to be competitive, time-dependent inhibitors of MAO-B. nih.gov This indicates that they likely bind to the active site of the enzyme. However, the inhibition was reversible, as enzyme activity could be fully restored upon dialysis. nih.gov The relative potencies of these analogues were rationalized based on steric and hydrophobic effects, providing a mechanistic basis for their interaction with MAO-B. nih.gov This type of comparative analysis is fundamental to understanding how subtle changes in a molecule's structure can fine-tune its binding affinity and inhibitory mechanism against a specific enzyme target.

Future Directions and Research Perspectives for 2 Amino N 3 Ethylphenyl Benzamide

Development of Advanced Synthetic Strategies for Structurally Complex Analogues

The core structure of 2-Amino-N-(3-ethylphenyl)benzamide provides a versatile scaffold for the creation of structurally diverse analogues. Future synthetic efforts will likely focus on developing more efficient and sophisticated methodologies to access complex derivatives. This includes the exploration of novel catalytic systems for C-H activation, allowing for direct functionalization of the aromatic rings. Furthermore, the development of stereoselective synthetic routes will be crucial for producing enantiomerically pure analogues, which is often a prerequisite for potent and selective biological activity.

Key areas for advancement in synthetic strategies include:

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, purity, and safety, especially for reactions that are difficult to scale up in traditional batch processes.

Photoredox Catalysis: This strategy can enable novel bond formations under mild conditions, providing access to previously inaccessible chemical space.

Combinatorial Chemistry: High-throughput synthesis of large libraries of analogues will accelerate the discovery of compounds with optimized properties.

A study on the synthesis of 2-aminobenzamide (B116534) derivatives has demonstrated the utility of starting from isatoic anhydride (B1165640) and reacting it with an appropriate N-nucleophile. mdpi.com This approach, along with microwave-assisted methods, provides a foundation for creating a diverse library of analogues. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel compounds based on the this compound scaffold. nih.gov By analyzing vast datasets of chemical structures and their associated biological activities, AI/ML algorithms can identify key structural features responsible for desired effects and predict the properties of virtual compounds before they are synthesized. nih.govnih.gov

This computational approach will significantly accelerate the drug discovery process by:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of new analogues.

De Novo Design: Generating novel molecular structures with desired properties from scratch.

Virtual Screening: Efficiently screening large virtual libraries of compounds to identify promising candidates for synthesis and further testing.

Recent advancements in ML have already shown promise in identifying and designing antimicrobial peptides, a field that can provide valuable insights for the development of benzamide (B126) derivatives with therapeutic potential. nih.govnih.gov

Exploration of Novel Biological Targets and Uncharted Therapeutic Applications

While initial research may have focused on specific biological activities, the future holds immense potential for uncovering novel therapeutic applications for this compound and its derivatives. Phenotypic screening, which assesses the effect of a compound on cell or organism behavior without a preconceived target, can be a powerful tool in this exploration. nih.gov

Potential new therapeutic areas to investigate include:

Table 1: Potential Therapeutic Applications
Therapeutic Area Rationale
Antiparasitic Agents Benzamide derivatives have shown promise as inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov
Anticancer Agents Some benzamide derivatives have demonstrated anti-proliferative activity against various cancer cell lines. researchgate.net
Antimycobacterial Agents Studies have shown that certain 2-amino-N-phenylbenzamides exhibit activity against Mycobacterium tuberculosis. researchgate.net
Glucokinase Activators Novel 2-amino benzamide derivatives have been identified as allosteric glucokinase activators, suggesting potential applications in diabetes treatment. nih.gov

| Neuroprotective Agents | Given the role of some benzamides in targeting neurological pathways, exploring their potential in neurodegenerative diseases is a logical next step. researchgate.net |

A study on N-(2-aminoethyl)-N-phenyl benzamides identified potent inhibitors of Trypanosoma brucei, highlighting the potential of this chemical class in treating parasitic diseases. nih.gov Furthermore, research on 2-amino-N-phenylbenzamides has revealed their antimycobacterial properties. researchgate.net

Understanding of Off-Target Interactions and Optimization of Selectivity

A critical aspect of developing any therapeutic compound is understanding its interactions with unintended biological targets, known as off-target effects. Future research will need to employ a range of techniques to profile the selectivity of this compound and its analogues.

Methods for assessing selectivity include:

Target-Based Screening: Testing compounds against a panel of known biological targets, such as receptors and enzymes.

Chemical Proteomics: Using chemical probes to identify the proteins that a compound interacts with in a complex biological sample.

Computational Prediction: Utilizing in silico methods to predict potential off-target interactions.

The insights gained from these studies will be invaluable for optimizing the selectivity of lead compounds, thereby reducing the potential for side effects and improving their therapeutic index. Molecular docking studies are a key computational technique used to understand the binding affinities of benzamide derivatives to their biological targets.

Application of this compound and its Derivatives as Chemical Probes in Biological Systems

Beyond their direct therapeutic potential, derivatives of this compound can be developed as chemical probes to investigate complex biological processes. By modifying the core structure with reporter tags such as fluorescent dyes or affinity labels, these probes can be used to visualize and identify the localization and interaction partners of their biological targets within cells and organisms. rsc.org

The development of such probes involves:

Design and Synthesis: Attaching a reporter group to the molecule without significantly altering its biological activity. acs.org

Validation: Confirming that the probe retains its intended biological activity and that the reporter group functions as expected.

Application: Using the probe in cellular imaging, pull-down assays, and other techniques to study biological systems.

The use of a 2-amino-3′-dialkylaminobiphenyl core in fluorescent probes for nitric oxide demonstrates the potential of amino-substituted biphenyl (B1667301) structures in probe development. rsc.org This approach, where the analyte becomes part of the fluorescent system, could be adapted for developing probes based on this compound. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.